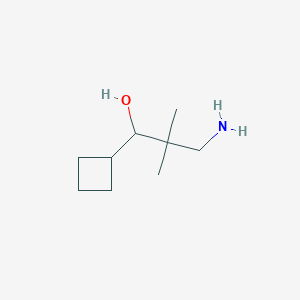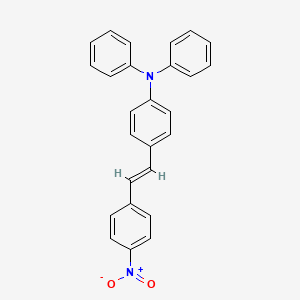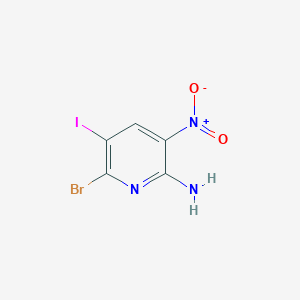
(4-Methylphenyl)-triphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)-triphenylphosphonium bromide is an organophosphorus compound that features a phosphonium cation with three phenyl groups and one 4-methylphenyl group, paired with a bromide anion. This compound is of interest due to its applications in organic synthesis and its role as a phase-transfer catalyst.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Ph3P+4-Methylbenzyl Br→(4-Methylphenyl)-triphenylphosphonium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methylphenyl)-triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The phosphonium center can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the phosphonium center.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation typically yields phosphine oxides.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)-triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential role in biological systems, particularly in the study of phosphonium salts’ interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems due to its ability to cross cell membranes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)-triphenylphosphonium bromide primarily involves its role as a phase-transfer catalyst. The phosphonium cation facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase.
Molecular Targets and Pathways: In biological systems, phosphonium salts are known to target mitochondria due to their positive charge, which allows them to accumulate in the negatively charged mitochondrial matrix. This property is exploited in the design of mitochondria-targeted drugs and probes.
Comparación Con Compuestos Similares
Triphenylphosphonium bromide: Lacks the 4-methyl group, making it less hydrophobic and potentially less effective in certain applications.
(4-Methylphenyl)-diphenylphosphonium bromide: Contains one less phenyl group, which may affect its catalytic properties and solubility.
Uniqueness: (4-Methylphenyl)-triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which enhances its hydrophobicity and potentially its ability to interact with organic substrates. This makes it particularly effective as a phase-transfer catalyst and in applications requiring membrane permeability.
Propiedades
Número CAS |
6031-78-3 |
|---|---|
Fórmula molecular |
C25H22BrP |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
(4-methylphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H22P.BrH/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
Clave InChI |
YDIADJZNZNNADU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)
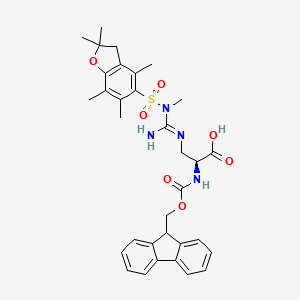
![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
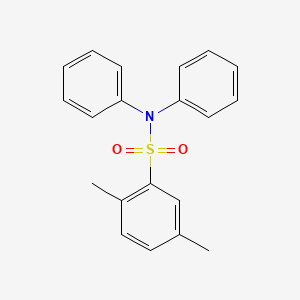
phosphanium chloride](/img/structure/B13148488.png)

![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)


